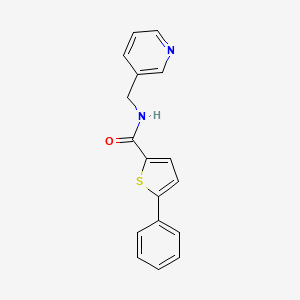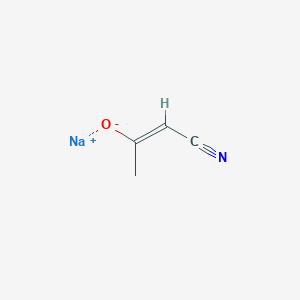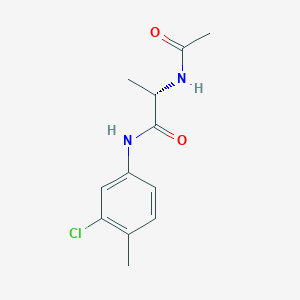![molecular formula C19H26N2O2S B7466568 N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide, commonly known as 'BAY 41-2272', is a potent and selective activator of the enzyme soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Mecanismo De Acción
BAY 41-2272 activates N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide by binding to the heme group and stabilizing the enzyme in its active conformation. This leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and produces a variety of downstream effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have potent vasodilatory effects in both pulmonary and systemic circulation, leading to a reduction in blood pressure and an improvement in cardiac function. It also inhibits platelet aggregation and reduces inflammation, which may contribute to its potential therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 41-2272 is a potent and selective activator of N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide, making it a valuable tool for studying the role of cGMP signaling in various physiological and pathological processes. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions and its potential to undergo degradation in the presence of light and oxygen.
Direcciones Futuras
There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the lungs. Another area of interest is its potential use in the treatment of Alzheimer's disease, where it may improve cognitive function by increasing blood flow to the brain. Additionally, further studies are needed to explore the potential therapeutic applications of BAY 41-2272 in other diseases, including stroke and erectile dysfunction.
Métodos De Síntesis
BAY 41-2272 can be synthesized by reacting 4-methylbenzenesulfonyl chloride with N-(2-aminoethyl)-N-tert-butylamine in the presence of a base, followed by reaction with phenethylamine. The resulting product is purified by column chromatography to obtain BAY 41-2272 as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders. It has been shown to improve cardiac function and reduce pulmonary hypertension in animal models. BAY 41-2272 has also been investigated for its potential use in the treatment of Alzheimer's disease, stroke, and erectile dysfunction.
Propiedades
IUPAC Name |
N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-15-10-12-17(13-11-15)24(22,23)20-14-18(21-19(2,3)4)16-8-6-5-7-9-16/h5-13,18,20-21H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWAEFKWMSHLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Tert-butylamino)-2-phenylethyl]-4-methyl-1-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)



![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)




![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)